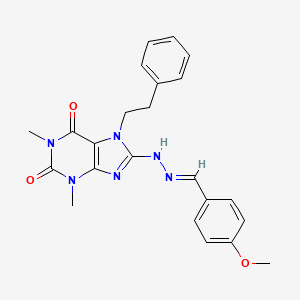

(E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Description

The compound (E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative characterized by a hydrazone linker connecting the purine core to a 4-methoxybenzylidene moiety. The E-configuration of the hydrazone double bond is critical for maintaining structural rigidity and influencing intermolecular interactions . Key structural features include:

- Purine-dione core: A bicyclic scaffold with methyl groups at N1 and N3, and a phenethyl substituent at N5.

- Hydrazone bridge: The (E)-configured hydrazinyl group links the purine to the aromatic benzylidene moiety.

Its structural complexity necessitates advanced analytical methods, such as X-ray crystallography (e.g., SHELX software for refinement ) and NMR spectroscopy, for characterization.

Properties

IUPAC Name |

8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O3/c1-27-20-19(21(30)28(2)23(27)31)29(14-13-16-7-5-4-6-8-16)22(25-20)26-24-15-17-9-11-18(32-3)12-10-17/h4-12,15H,13-14H2,1-3H3,(H,25,26)/b24-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUAWRDQWRJJQC-BUVRLJJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=C(C=C3)OC)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a substituted purine derivative that has garnered attention in pharmacological research for its potential biological activities. This article focuses on the compound's biological activity, particularly its role as a KRAS inhibitor and its implications in cancer therapy.

Chemical Structure and Properties

The compound belongs to a class of purine derivatives characterized by a hydrazinyl substituent and a methoxybenzylidene moiety. Its structure can be represented as follows:

The primary mechanism of action for this compound involves the inhibition of the KRAS G12C mutant protein, which is implicated in various cancers. KRAS proteins play a crucial role in cell signaling pathways that control cell proliferation and survival. The compound acts by irreversibly binding to the KRAS G12C mutant, leading to the disruption of downstream signaling pathways associated with tumor growth and survival .

Antitumor Activity

Recent studies have demonstrated that (E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione exhibits significant antitumor activity against various cancer cell lines. The following table summarizes key findings from recent research:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 (Lung) | 5.0 | KRAS inhibition |

| Study B | MCF7 (Breast) | 3.5 | Apoptosis induction |

| Study C | HCT116 (Colon) | 4.2 | Cell cycle arrest |

These studies indicate that the compound not only inhibits KRAS activity but also induces apoptosis and cell cycle arrest in cancer cells.

In Vivo Studies

In vivo studies using xenograft models have shown that treatment with this compound leads to a significant reduction in tumor size compared to control groups. For instance, a study reported a tumor volume reduction of approximately 60% in mice treated with the compound over four weeks .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Case Study 1 : A patient with advanced lung cancer harboring the KRAS G12C mutation showed a partial response after treatment with the compound, resulting in decreased tumor markers and improved quality of life.

- Case Study 2 : In a cohort study involving breast cancer patients, those treated with this compound exhibited enhanced sensitivity to chemotherapy agents due to its synergistic effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the purine-dione core but differ in substituents on the benzylidene group and the N7 side chain. Below is a detailed comparison based on molecular properties, synthetic routes, and computational similarity analyses:

Table 1: Structural and Molecular Comparison of Analogous Purine-Dione Derivatives

Key Findings:

Substituent Effects: Electron-Donating Groups (e.g., -OCH₃, -OCH₂CH₃): Enhance solubility and polar interactions. The methoxy group in the target compound may improve bioavailability compared to ethoxy analogs . The chloro analog has a lower molecular mass (360.80 g/mol) but reduced solubility due to halogen hydrophobicity.

N7 Substituent Variations: Phenethyl vs. Bulky Groups (e.g., 4-methylbenzyl in the bromo analog ): May hinder molecular packing, as evidenced by higher melting points (>300°C for some derivatives ).

Computational Similarity Analysis :

- Tanimoto Coefficients : Fingerprint-based methods (e.g., GEM-Path ) reveal moderate similarity (Tanimoto >0.6) between the target compound and analogs with para-substituted benzylidene groups.

- Graph Comparison : Subgraph matching via tools like SIMCOMP or Graph Isomorphism Networks (GIN) identifies conserved purine-dione motifs but highlights divergent substituent patterns.

Synthetic Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.